C15 Ceramide (d18:1/15:0) molecular weight and formula
C15 Ceramide (d18:1/15:0) molecular weight and formula
The following technical guide is structured for researchers and drug development professionals, focusing on the critical application of C15 Ceramide (d18:1/15:0) in quantitative lipidomics.[1][2]
The Gold Standard for Sphingolipid Quantitation[2]
Executive Summary
In the precise world of quantitative lipidomics, C15 Ceramide (d18:1/15:0) serves a critical function as a non-endogenous internal standard.[2] Unlike common biological ceramides (C16, C24), the C15 variant possesses an odd-chain fatty acid tail (pentadecanoic acid) that is virtually absent in mammalian tissues.[2] This unique property allows researchers to spike it into biological samples (plasma, tissue, cell culture) to normalize for extraction efficiency, ionization suppression, and instrument drift without interfering with native lipid signals.[2]
This guide provides the definitive physicochemical data, mass spectrometry parameters, and experimental protocols required to utilize C15 Ceramide effectively.[2]
Physicochemical Characterization
Molecular Identity
-
Common Name: C15 Ceramide (d18:1/15:0)[1][2][3][4][5][6][7][8][9]
-
Classification: Sphingolipid > Ceramide > Odd-chain Ceramide[2]
Formula & Mass Specifications
The molecular formula is derived from the condensation of Sphingosine (d18:1) and Pentadecanoic Acid (15:0), with the loss of one water molecule during amide bond formation.[2]
| Property | Value | Notes |
| Chemical Formula | Validated for d18:1 sphingoid base + 15:0 FA | |
| Exact Mass (Monoisotopic) | 523.4964 Da | Used for High-Res MS (Orbitrap/Q-TOF) |
| Molecular Weight (Average) | 523.88 g/mol | Used for molarity calculations |
| Solubility | Ethanol, DMSO, Methanol:Chloroform (1:[2][4]1) | Poor solubility in pure water |
Structural Logic
The molecule consists of two distinct domains that dictate its chromatographic behavior:
-
Sphingoid Base (d18:1): The "backbone" containing the hydroxyl groups and the alkene double bond (trans-4-sphingenine).[2]
-
N-Acyl Chain (15:0): A 15-carbon saturated fatty acid tail attached via an amide linkage.[2]
Figure 1: Structural assembly of C15 Ceramide.[2][3][4] The amide linkage connects the d18:1 base to the 15:0 fatty acid.[2]
Mass Spectrometry Parameters (LC-MS/MS)
To quantify ceramides, Triple Quadrupole (QqQ) mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is the industry standard.[2]
Ionization Source Settings (ESI+)
C15 Ceramide ionizes efficiently in Positive Electrospray Ionization (ESI+) mode due to the nitrogen atom in the amide bond, which readily accepts a proton.[2]
-
Polarity: Positive (+)[2]
-
Precursor Ion:
[2] -
Product Ion:
(Sphingosine backbone fragment)[2]-
Note: The 264.3 fragment is characteristic of all d18:1 ceramides, making it a robust transition.[2]
-
MRM Transition Table
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Cone Voltage (V) |
| C15 Ceramide | 524.5 | 264.3 | 25 - 30 | 40 |
| C16 Ceramide (Ref) | 538.5 | 264.3 | 25 - 30 | 40 |
| C24 Ceramide (Ref) | 650.6 | 264.3 | 30 - 35 | 45 |
Optimization Note: Collision energy may vary by ±5 eV depending on the specific instrument (e.g., Sciex QTRAP vs. Agilent 6495).
Experimental Protocol: Lipidomics Workflow
This protocol outlines the "Gold Standard" method for using C15 Ceramide to normalize data in a biological assay.
Stock Solution Preparation
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Powder Handling: C15 Ceramide is often supplied as a lyophilized powder.[2]
-
Solvent: Dissolve 1 mg of C15 Ceramide in 1 mL of Chloroform:Methanol (1:1) to create a 1 mg/mL primary stock.
-
Storage: Store at -20°C in glass vials (Teflon-lined caps). Avoid plastic, as lipids can adsorb to polypropylene.[2]
Internal Standard (IS) Spiking Strategy
The IS must be added before extraction to account for lipid loss during the phase separation steps.[2]
-
Working Solution: Dilute stock to 5 µM in Methanol.
-
Spike Volume: Add 10 µL of Working Solution to every 100 µL of biological sample (plasma/lysate).[2]
-
Final Concentration: 0.5 µM (varies by instrument sensitivity).
Extraction (Modified Bligh & Dyer)
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Sample: 100 µL Plasma + 10 µL C15 Ceramide IS.[2]
-
Lysis: Add 375 µL Methanol:Chloroform (2:1 v/v). Vortex 30 sec.
-
Phase Split: Add 125 µL Chloroform + 125 µL Water. Vortex.
-
Centrifuge: 10,000 x g for 5 mins at 4°C.
-
Collection: Recover the lower organic phase (contains ceramides).
-
Dry: Evaporate solvent under Nitrogen gas.
-
Reconstitute: Resuspend in 100 µL Mobile Phase (e.g., 95% MeOH + 5mM Ammonium Formate).
Data Normalization Logic
[2]Analytical Workflow Diagram
The following diagram illustrates the critical path from sample preparation to data analysis, highlighting where C15 Ceramide integrates into the process.
Figure 2: Quantitative Lipidomics Workflow. The red node indicates the mandatory spiking step prior to extraction.[2]
References
-
Avanti Polar Lipids. C15 Ceramide (d18:1/15:[2][3][7][8]0) Product Sheet & Safety Data. Available at: [Link][2]
-
LIPID MAPS® Structure Database. Ceramide (d18:1/15:0) Structure and Properties. Available at: [Link]
-
Bielawski, J., et al. (2006).[2] Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods.
-
Shaner, R. L., et al. (2009).[2] Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research.
Sources
- 1. SPLASH Brochure [online.flippingbook.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. C15 Glucosyl(beta) Ceramide-d7 (d18:1-D7/15:0) – ChemicalNor [chemicalnor.pt]
- 4. researchgate.net [researchgate.net]
- 5. C15-Ceramide | Benchchem [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ottonordwald.de [ottonordwald.de]
- 8. researchgate.net [researchgate.net]
- 9. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.cn]
- 10. avantiresearch.com [avantiresearch.com]
- 11. avantiresearch.com [avantiresearch.com]
